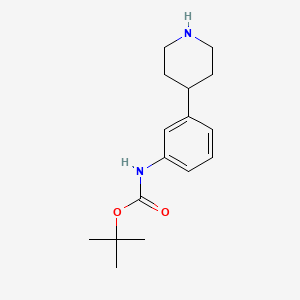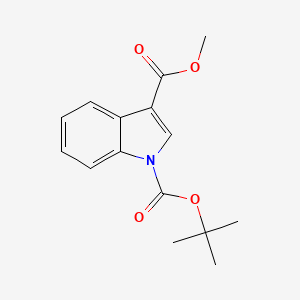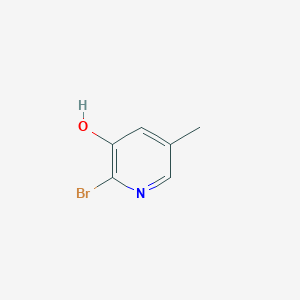
4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid, also known as MTP3C, is an organic compound that has been widely studied for its potential applications in various scientific research areas. It is a small molecule that has been found to possess unique properties and can be synthesized through various methods. MTP3C has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Crystal Structure and Surface Analysis
- Researchers have synthesized pyrazole and pyrrole derivatives, including compounds structurally related to 4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid. These compounds were characterized using NMR, mass spectral studies, and X-ray diffraction, revealing their crystal structure and stability due to intermolecular hydrogen bonds and other interactions (Kumara, Naveen, & Lokanath, 2017).
Synthesis and Antimicrobial Activity
- Novel pyrrole derivatives, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives showed promising antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Reactivity and Arylation Studies
- The reactivity of pyrrole-thiophene derivatives, closely related to this compound, has been investigated in Pd-catalyzed direct arylations. This research provides insight into the selective arylation of thiophene rings, contributing to the development of compounds with potential pharmaceutical applications (Smari et al., 2015).
Synthesis and Structural Analysis
- Structural studies of pyrrole derivatives similar to this compound have been conducted, providing valuable information about their molecular arrangements and stability. Such studies are crucial for understanding the physical and chemical properties of these compounds (Saldías et al., 2020).
Antimicrobial and Anticancer Potential
- Pyrrole-based compounds have been synthesized and assessed for their antimicrobial and anticancer activities. This research indicates that derivatives of this compound could serve as potential leads in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-2-3-9(14-6)7-4-11-5-8(7)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCFSYWRYCRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)
![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)
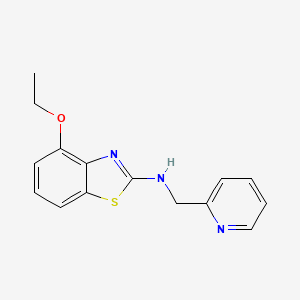
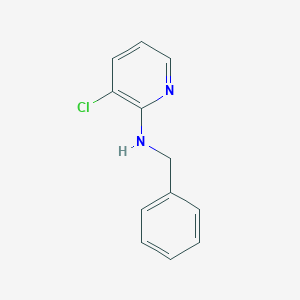

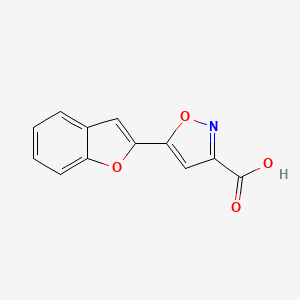
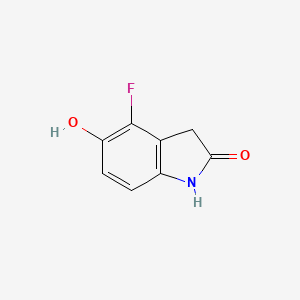
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)
